molecular formula C21H19ClN6O3S B2763794 N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide CAS No. 895108-45-9

N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

Cat. No.: B2763794
CAS No.: 895108-45-9
M. Wt: 470.93
InChI Key: YWNHXRGFKWKNOK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a 1,2,3-triazole core fused to a 1,2,4-thiadiazole ring. The triazole moiety is substituted with a 5-chloro-2-methylphenyl group, while the thiadiazole is linked to a 3,5-dimethoxybenzamide group.

Properties

IUPAC Name

N-[3-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O3S/c1-11-5-6-14(22)9-17(11)28-12(2)18(25-27-28)19-23-21(32-26-19)24-20(29)13-7-15(30-3)10-16(8-13)31-4/h5-10H,1-4H3,(H,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNHXRGFKWKNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a complex organic compound that integrates multiple heterocyclic structures, specifically triazole and thiadiazole moieties. This compound has garnered attention due to its potential biological activities across various therapeutic areas. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H17_{17}ClN6_6OS. It features a chloro-substituted methylphenyl group and a dimethoxybenzamide structure, which contribute to its chemical reactivity and biological properties.

Property Value
Molecular FormulaC20_{20}H17_{17}ClN6_6OS
Molecular Weight396.90 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . In vitro studies suggest that this compound may possess similar antimicrobial capabilities due to its structural components.

Anticancer Properties

Thiadiazole derivatives are recognized for their anticancer potential. Studies have shown that compounds with thiadiazole rings can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is promising based on the activity of related compounds.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Thiadiazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling . This suggests a potential role for this compound in treating inflammatory diseases.

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the triazole and thiadiazole rings enhances its ability to bind to these targets effectively.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Antimicrobial Study : A derivative was tested against various bacterial strains with results indicating significant inhibition at concentrations as low as 25 µg/mL .
  • Anticancer Research : In vitro assays demonstrated that related thiadiazole compounds induced apoptosis in cancer cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing triazole and thiadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound has been synthesized and tested for its antimicrobial efficacy, revealing promising results against several pathogens.

Anticancer Potential
Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The incorporation of the thiadiazole moiety may enhance this activity by providing additional mechanisms of action against tumor cells. Preliminary investigations into the cytotoxic effects of N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide indicate its potential as a chemotherapeutic agent .

Agricultural Applications

Fungicides and Pesticides
The compound's structural components suggest its viability as a fungicide or pesticide. Research into similar triazole-containing compounds has demonstrated effectiveness in controlling fungal pathogens in crops . Given the increasing resistance of pests to conventional pesticides, novel compounds like this compound could provide alternative solutions for crop protection.

Case Studies

StudyFindingsReference
Antimicrobial ScreeningTested against various bacterial strains; showed significant inhibition zones.
Cytotoxicity AssayDemonstrated dose-dependent cytotoxic effects on cancer cell lines.
Agricultural Field TrialsEffective against specific fungal pathogens in controlled environments.

Comparison with Similar Compounds

Comparison with Triazole-Thiadiazole Hybrids

The compound in (C21H20N6O4S) shares the triazole-thiadiazole core with the target but differs in substituents:

  • Substituent Positions : The target’s 5-chloro-2-methylphenyl group vs. 3,5-dimethoxyphenyl in alters electronic and steric profiles. Chlorine’s electronegativity may enhance binding to hydrophobic pockets, while methoxy groups improve solubility.
  • Benzamide Variations: The target’s 3,5-dimethoxybenzamide vs.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Compound 8a Compound 8b
Molecular Formula Likely C23H20ClN6O3S (estimated) C23H18N4O2S C24H20N4O3S
Molecular Weight ~503.0 g/mol (estimated) 414.49 g/mol 444.52 g/mol
Key IR Absorptions Expected C=O (~1600–1680 cm⁻¹) 1679, 1605 cm⁻¹ (C=O) 1715, 1617 cm⁻¹ (C=O)
Notable NMR Signals Aromatic H (δ 7.3–8.5), OCH3 δ 2.49 (CH3), δ 8.04 (Ar-H) δ 1.36 (CH3), δ 4.35 (CH2)

Insights :

  • The target’s higher molecular weight (due to Cl and additional methoxy groups) may reduce solubility compared to 8a/b but improve lipid bilayer penetration.
  • IR and NMR data for analogs (e.g., 8a’s acetyl C=O at 1679 cm⁻¹) provide benchmarks for verifying the target’s synthesis .

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